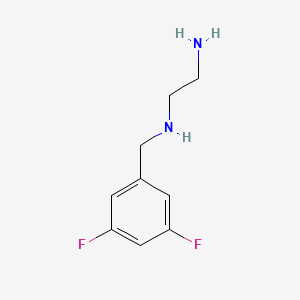

N-(3,5-Difluorobenzyl)ethylenediamine

描述

Significance of Ethylenediamine (B42938) and Fluorinated Benzyl (B1604629) Moieties in Contemporary Chemistry

The foundational components of N-(3,5-Difluorobenzyl)ethylenediamine each contribute unique and valuable characteristics that are widely exploited in modern chemical synthesis and design.

Ethylenediamine Moiety:

Ethylenediamine, a simple aliphatic diamine, is a ubiquitous building block in chemical synthesis. wikipedia.org Its bifunctional nature, possessing two primary amine groups, allows it to readily form heterocycles and serve as a versatile precursor to a wide array of polymers. wikipedia.org In the pharmaceutical and agrochemical industries, the ethylenediamine scaffold is of paramount importance. atamanchemicals.com Numerous bioactive compounds and drugs, including antihistamines and fungicides, incorporate the N-CH₂-CH₂-N linkage. wikipedia.org The amine groups provide sites for introducing other functional groups, enabling the development of complex molecules with specific biological activities. atamanchemicals.com Furthermore, ethylenediamine is a powerful chelating agent, capable of forming stable complexes with various metal ions, a property that is fundamental to its role in coordination chemistry and the development of agents like EDTA. wikipedia.orgsciencemadness.org This chelating ability is also leveraged in applications such as corrosion inhibition and solubilizing proteins. wikipedia.org

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₂H₈N₂ | atamanchemicals.com |

| Molar Mass | 60.10 g/mol | sciencemadness.org |

| Appearance | Colorless liquid with an ammonia-like odor | nih.gov |

| Density | 0.9 g/cm³ (at 20 °C) | sciencemadness.org |

| Melting Point | 8 °C | sciencemadness.org |

| Boiling Point | 116 °C | sciencemadness.org |

| Solubility in Water | Miscible | sciencemadness.org |

Fluorinated Benzyl Moieties:

The incorporation of fluorine atoms into organic molecules, particularly on aromatic rings like the benzyl group, is a widely used strategy in medicinal chemistry. ontosight.ai Fluorine's high electronegativity and small size can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. ontosight.ai The introduction of fluorine can lead to enhanced pharmacokinetic and pharmacodynamic profiles of drug candidates. ontosight.ai Specifically, benzylic fluorides are present in various bioactive compounds. beilstein-journals.org The fluorination of a benzyl moiety can also serve practical purposes in chemical analysis; for instance, it has been shown to enhance spectral resolution in NMR studies of complex molecules like oligosaccharides. wiserpub.com The synthesis of fluorinated benzyl compounds can be achieved through various methods, including the direct fluorination of benzylic C-H bonds. beilstein-journals.orgorganic-chemistry.org

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₇H₇F | wikipedia.org |

| Molar Mass | 110.129 g/mol | wikipedia.org |

| Appearance | Colorless liquid | wikipedia.org |

| Density | 1.0228 g/cm³ | wikipedia.org |

| Melting Point | -35 °C | wikipedia.org |

| Boiling Point | 140 °C | wikipedia.org |

Overview of Research Trajectories for this compound

Given the functional significance of its components, research involving this compound is likely to proceed along several key trajectories, primarily within medicinal and coordination chemistry.

Scaffold for Novel Bioactive Agents: A primary research avenue is the use of this compound as a scaffold for the synthesis of new therapeutic agents. Ethylenediamine derivatives have been investigated as H1 receptor antagonists, factor Xa inhibitors, and anticancer agents. nih.govresearchgate.netnih.gov The 3,5-difluorobenzyl group can be used to probe specific interactions within the binding pockets of enzymes or receptors, where the fluorine atoms can act as hydrogen bond acceptors or modulate electronic properties to enhance binding affinity. Research would likely involve synthesizing a library of derivatives by modifying the second amine group of the ethylenediamine moiety and evaluating their activity against various biological targets.

Development of Metal-Based Complexes: The ethylenediamine portion of the molecule retains its ability to act as a bidentate ligand, coordinating with metal ions. Research in this area could focus on synthesizing novel metal complexes. The difluorobenzyl substituent could influence the electronic properties of the metal center, potentially tuning the reactivity of the complex for applications in catalysis or as diagnostic agents.

Probing Structure-Activity Relationships (SAR): The compound serves as an excellent tool for structure-activity relationship studies. By comparing the biological activity of this compound derivatives with their non-fluorinated or differently substituted analogues, researchers can elucidate the specific role that the fluorine atoms and their positioning play in molecular recognition and biological function.

Scope of the Academic Investigation

This article provides a focused academic overview of this compound based on the established chemical principles of its constituent parts. The discussion is centered on the chemical significance of the ethylenediamine and fluorinated benzyl moieties and the potential directions for academic research into the title compound. The content is strictly limited to the chemical and theoretical aspects relevant to an academic audience. It does not include any information regarding dosage, administration, safety profiles, or adverse effects, as these topics fall outside the scope of this fundamental chemical analysis.

Structure

3D Structure

属性

CAS 编号 |

123566-40-5 |

|---|---|

分子式 |

C9H12F2N2 |

分子量 |

186.20 g/mol |

IUPAC 名称 |

N'-[(3,5-difluorophenyl)methyl]ethane-1,2-diamine |

InChI |

InChI=1S/C9H12F2N2/c10-8-3-7(4-9(11)5-8)6-13-2-1-12/h3-5,13H,1-2,6,12H2 |

InChI 键 |

JCCBTSDJBBUQAK-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C=C(C=C1F)F)CNCCN |

产品来源 |

United States |

Synthetic Methodologies for N 3,5 Difluorobenzyl Ethylenediamine and Its Analogs

Direct Synthesis Approaches to N-(3,5-Difluorobenzyl)ethylenediamine

The most direct and widely employed method for the synthesis of this compound is through reductive amination. This approach involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine.

Reductive Amination Protocols

Reductive amination is a cornerstone of amine synthesis, offering a versatile and efficient means of forming carbon-nitrogen bonds. byu.edu The process typically involves the in-situ formation of an iminium ion from the condensation of an aldehyde or ketone with a primary or secondary amine, followed by its reduction. byu.edu A variety of reducing agents can be employed, with sodium borohydride (B1222165), sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120) being common choices due to their selectivity and mild reaction conditions. organic-chemistry.org The choice of reducing agent is critical; for instance, sodium cyanoborohydride is effective at reducing imines but not aldehydes, thus preventing side reactions. organic-chemistry.org

The general mechanism for the reductive amination between an aldehyde and a primary amine is outlined below:

| Step | Description |

| 1. Nucleophilic Attack | The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde. |

| 2. Proton Transfer | A proton is transferred from the nitrogen to the oxygen, forming a hemiaminal intermediate. |

| 3. Dehydration | The hydroxyl group of the hemiaminal is protonated and subsequently eliminated as a water molecule, forming an iminium ion. |

| 4. Reduction | A hydride reagent (e.g., from NaBH₄) attacks the iminium carbon, reducing the double bond to a single bond and yielding the secondary amine. |

Utilization of 3,5-Difluorobenzaldehyde (B1330607) and Ethylenediamine (B42938) Precursors

The direct synthesis of this compound is effectively achieved through the reductive amination of 3,5-difluorobenzaldehyde with ethylenediamine. In this reaction, one of the primary amino groups of ethylenediamine reacts with the aldehyde to form a Schiff base (imine) intermediate. This intermediate is then reduced in situ to yield the desired product.

A representative synthetic protocol would involve dissolving 3,5-difluorobenzaldehyde in a suitable solvent, such as methanol (B129727) or dichloromethane. An excess of ethylenediamine is typically added to favor the formation of the mono-benzylated product. The reaction mixture is stirred, often in the presence of a dehydrating agent like molecular sieves to drive the imine formation. Subsequently, a reducing agent, such as sodium borohydride, is added portion-wise at a controlled temperature to reduce the imine. The reaction progress is monitored by techniques like thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated and purified using standard procedures like extraction and column chromatography.

Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound allows for the exploration of structure-activity relationships and the development of molecules with tailored properties.

Preparation of N-Benzyl Ethylenediamine Derivatives

The synthesis of N-benzyl ethylenediamine derivatives is a well-established area of organic synthesis. These compounds serve as important building blocks and ligands in coordination chemistry. A common synthetic route involves the direct reaction of benzyl (B1604629) chloride or benzyl bromide with an excess of ethylenediamine. The use of excess ethylenediamine is crucial to minimize the formation of the di-benzylated byproduct. The reaction is typically carried out in a suitable solvent, and a base may be added to neutralize the hydrohalic acid formed during the reaction.

Another versatile method is the reductive amination of benzaldehyde (B42025) with ethylenediamine, as described in the previous section. This method offers good control over the degree of substitution and is often preferred for its milder reaction conditions. For instance, N-Boc-ethylenediamine can be reacted with a benzyl halide, followed by deprotection of the Boc group, to yield the mono-benzylated product. google.com

Incorporation of the 3,5-Difluorobenzyl Moiety into Complex Scaffolds

The 3,5-difluorobenzyl group is a valuable pharmacophore in drug discovery, and its incorporation into more complex molecular scaffolds is of significant interest. Heterocycles are privileged structures in medicinal chemistry, and the attachment of a 3,5-difluorobenzyl group can enhance the biological activity of these molecules. ibmmpeptide.com Five-membered heterocycles, such as thiazoles, triazoles, and imidazoles, are particularly common scaffolds. nih.gov

The synthesis of such derivatives often involves the reaction of a heterocyclic core containing a reactive site, such as a primary or secondary amine, with a 3,5-difluorobenzyl halide or a 3,5-difluorobenzaldehyde via reductive amination. For example, a 3,5-difluorobenzyl group can be introduced onto a piperidine (B6355638) ring, which is then used as a building block in the synthesis of more complex molecules. nih.gov The synthesis of N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine from 3,5-bis(trifluoromethyl)benzylamine (B151408) and 1-fluoro-2-nitrobenzene (B31998) provides a relevant example of attaching a fluorinated benzyl group to an aromatic amine scaffold. mdpi.com

Benzylation of Aminopropylated Alkylenediamines

Aminopropylated alkylenediamines are a class of polyamines that can be functionalized through benzylation to create versatile molecules for various applications. The benzylation of these compounds can be achieved through reductive amination with benzaldehyde or its derivatives. This process involves the reaction of the primary and secondary amine groups of the aminopropylated alkylenediamine with the aldehyde, followed by reduction. The degree of benzylation can be controlled by the stoichiometry of the reactants.

Scalability and Efficiency Considerations in Synthetic Pathways

The scalability and efficiency of synthetic pathways for this compound and its analogs are critical for their potential industrial applications, such as in the synthesis of pharmaceuticals and other fine chemicals. numberanalytics.com Reductive amination is a highly favored method in industrial settings due to its robustness, high yields, and the availability of cost-effective reagents. numberanalytics.com

Several factors influence the scalability and efficiency of the reductive amination process:

Catalyst Selection and Loading: For large-scale production, catalytic hydrogenation is often preferred over stoichiometric reducing agents like sodium borohydride due to lower cost and reduced waste generation. google.com Transition metal catalysts, such as those based on palladium, platinum, or nickel, are commonly used. wikipedia.org Optimizing the catalyst loading is crucial; lower catalyst concentrations can reduce costs but may require longer reaction times or higher pressures to achieve complete conversion. acs.org The development of highly active catalysts, such as in-situ generated amorphous cobalt particles, allows for reactions under milder conditions (e.g., lower temperature and pressure), enhancing safety and reducing energy consumption. nih.gov

Reaction Conditions: Temperature, pressure, and solvent play significant roles in reaction efficiency. ontosight.ai While higher temperatures and pressures can increase reaction rates, they may also lead to the formation of byproducts and increase operational costs and safety risks. ontosight.ai The choice of solvent is critical for dissolving reactants and facilitating the reaction. Solvents like methanol and ethanol (B145695) are commonly used. Continuous flow reactors are increasingly being adopted for industrial-scale reductive aminations. They offer superior heat and mass transfer compared to batch reactors, leading to better process control, improved safety, and potentially higher yields. researchgate.net

One-Pot Synthesis: "One-pot" or "through-process" synthesis, where sequential reactions are carried out in the same reactor without isolating intermediates, can significantly improve efficiency by reducing processing time, minimizing solvent usage, and lowering operational costs. The direct reductive amination of an aldehyde with an amine and a reducing agent is a classic example of a one-pot reaction.

Purification: The final purity of the product is a key consideration. The choice of reaction conditions and reagents can impact the impurity profile. For example, using a selective reducing agent can minimize the formation of over-alkylated byproducts. wikipedia.org Efficient purification methods, such as distillation or crystallization, are essential for obtaining a high-purity product on a large scale.

The following table summarizes key considerations for the scalable synthesis of N-substituted ethylenediamines via reductive amination.

| Consideration | Key Factors | Impact on Scalability and Efficiency |

|---|---|---|

| Catalyst | Type (e.g., Pd, Pt, Ni, Co), Loading, Reusability | Cost, reaction rate, waste generation, sustainability |

| Reducing Agent | Stoichiometric (e.g., NaBH4) vs. Catalytic (H2) | Cost, safety, waste, process complexity |

| Reaction Conditions | Temperature, Pressure, Solvent | Reaction rate, selectivity, energy consumption, safety |

| Process Type | Batch vs. Continuous Flow | Process control, safety, throughput, scalability |

| Purification | Distillation, Crystallization, Chromatography | Product purity, yield, cost |

Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques for N-(3,5-Difluorobenzyl)ethylenediamine

Modern spectroscopic methods are indispensable for the unambiguous characterization of organic molecules. For this compound, a combination of NMR and vibrational spectroscopies offers a detailed view of its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the benzylic protons, and the ethylenediamine (B42938) backbone protons.

The aromatic region would likely display a complex splitting pattern due to the fluorine substituents. The proton at the C2 position and the two equivalent protons at the C4 and C6 positions of the difluorobenzyl group would give rise to characteristic multiplets. The chemical shift and coupling constants of these signals are diagnostic of the substitution pattern. The benzylic methylene (B1212753) protons (CH₂ adjacent to the aromatic ring) would appear as a singlet, while the two methylene groups of the ethylenediamine moiety would likely appear as distinct multiplets, often triplets, due to coupling with each other. The amine (NH and NH₂) protons can appear as broad singlets, and their chemical shift can be concentration and solvent dependent.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH (C4, C6) | 6.8 - 7.2 | m |

| Aromatic CH (C2) | 6.6 - 6.9 | m |

| Benzyl (B1604629) CH₂ | ~3.8 | s |

| Ethylene CH₂ (adjacent to NH) | ~2.9 | t |

| Ethylene CH₂ (adjacent to NH₂) | ~2.7 | t |

| NH | variable | br s |

| NH₂ | variable | br s |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal. The spectrum would show signals for the aromatic carbons, the benzylic carbon, and the two ethylenediamine carbons.

The aromatic carbon atoms directly bonded to fluorine will exhibit large carbon-fluorine coupling constants (¹JC-F), appearing as doublets. The other aromatic carbons will also show smaller couplings to the fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the electronegative fluorine atoms. The benzylic carbon signal and the two signals for the ethylenediamine carbons would be found in the aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Aromatic C-F (C3, C5) | 160 - 165 (d, ¹JC-F) |

| Aromatic C-CH₂ (C1) | 140 - 145 (t) |

| Aromatic CH (C4, C6) | 110 - 115 (d) |

| Aromatic CH (C2) | 100 - 105 (t) |

| Benzyl CH₂ | ~54 |

| Ethylene CH₂ (adjacent to NH) | ~50 |

| Ethylene CH₂ (adjacent to NH₂) | ~42 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique that provides direct information about the fluorine atoms in a molecule. For this compound, the two fluorine atoms are chemically equivalent, and thus a single signal is expected in the ¹⁹F NMR spectrum. This signal would likely be a triplet due to coupling with the two adjacent aromatic protons (at C4 and C6). The chemical shift of this signal is characteristic of fluorine atoms attached to an aromatic ring.

Variable Temperature Nuclear Magnetic Resonance (VT NMR) Studies

Variable Temperature (VT) NMR studies can provide insights into dynamic processes within a molecule, such as conformational changes or proton exchange. For this compound, VT NMR could be used to study the rate of amine proton exchange with the solvent or with other amine groups. Changes in temperature can lead to broadening or sharpening of the NH and NH₂ signals, allowing for the determination of the energy barriers for these exchange processes. Furthermore, restricted rotation around single bonds, if present, could be investigated by monitoring changes in the NMR spectra at different temperatures.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound.

The IR spectrum of this compound would be expected to show characteristic absorption bands. These would include N-H stretching vibrations for the primary and secondary amine groups in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic groups would appear around 2850-3100 cm⁻¹. The C-F stretching vibrations would give rise to strong absorptions in the fingerprint region, typically between 1100 and 1350 cm⁻¹. Aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information. While N-H and C-H stretching bands are also observable, Raman is often more sensitive to symmetric vibrations and C-C backbone stretches. The symmetric stretching of the difluorinated benzene (B151609) ring would be a prominent feature in the Raman spectrum.

Interactive Data Table: Predicted Vibrational Frequencies

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch (amine) | 3300 - 3500 | Weak |

| C-H Stretch (aromatic) | 3000 - 3100 | Strong |

| C-H Stretch (aliphatic) | 2850 - 2960 | Moderate |

| C=C Stretch (aromatic) | 1450 - 1600 | Strong |

| N-H Bend (amine) | 1550 - 1650 | Weak |

| C-F Stretch | 1100 - 1350 | Moderate |

Fourier Transform Infrared (FT-IR) Spectroscopy

The spectrum is expected to be dominated by vibrations associated with N-H, C-H, C-N, C-F, and aromatic C=C bonds. The primary and secondary amine groups in the ethylenediamine chain give rise to characteristic stretching and bending vibrations. Specifically, N-H stretching vibrations typically appear as medium to weak bands in the 3300-3500 cm⁻¹ region. Aliphatic C-H stretching from the ethyl and benzyl methylene groups are expected just below 3000 cm⁻¹, while aromatic C-H stretching from the benzene ring should appear just above 3000 cm⁻¹.

The presence of the difluorinated benzene ring would be confirmed by C=C stretching vibrations within the 1450-1600 cm⁻¹ range and strong C-F stretching bands, which are typically found in the 1100-1350 cm⁻¹ region.

Table 1: Predicted FT-IR Characteristic Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3300 - 3400 | N-H Stretch | Primary & Secondary Amine | Medium - Weak |

| 3000 - 3100 | C-H Stretch | Aromatic Ring | Medium - Weak |

| 2850 - 2960 | C-H Stretch | Aliphatic (CH₂) | Medium |

| 1580 - 1610 | C=C Stretch | Aromatic Ring | Medium - Strong |

| 1450 - 1500 | C=C Stretch | Aromatic Ring | Medium - Strong |

| 1590 - 1650 | N-H Bend | Primary Amine | Medium |

| 1100 - 1350 | C-F Stretch | Aryl Fluoride | Strong |

| 1020 - 1250 | C-N Stretch | Amine | Medium - Weak |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be characterized by absorptions arising from the 3,5-difluorophenyl chromophore. Aromatic systems typically exhibit strong absorption bands corresponding to π → π* transitions.

Based on data from similar N-benzylated amines and aromatic compounds, one would anticipate strong absorption maxima (λmax) in the ultraviolet region, likely between 200 and 280 nm. The substitution pattern on the benzene ring, including the two fluorine atoms, will influence the precise wavelength and intensity of these absorptions. The presence of non-bonding electrons on the nitrogen atoms could also lead to weaker n → π* transitions, which might be observed as shoulders on the main absorption bands or as separate, less intense peaks. For instance, related compounds like N,N'-Bis(benzylidene)ethylenediamine show strong absorption bands around 243 nm. researchgate.net

Table 2: Predicted Electronic Transitions for this compound

| Wavelength Range (nm) | Electronic Transition | Chromophore |

| ~200 - 240 | π → π | Benzene Ring |

| ~250 - 280 | π → π | Benzene Ring |

| > 280 | n → π* | Amine (N atoms) |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and structural features of a compound through analysis of its fragmentation pattern. For this compound (C₉H₁₂F₂N₂), the calculated exact mass is 186.1020 Da. High-Resolution Mass Spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 186. The fragmentation of this molecule is predicted to follow pathways characteristic of benzylamines. libretexts.org The most prominent fragmentation pathway is typically benzylic cleavage, which involves the breaking of the C-C bond between the benzyl and ethylenediamine moieties. This would result in the formation of a highly stable 3,5-difluorobenzyl cation, which would be observed as a major peak, likely the base peak, at m/z 127.

Another common fragmentation pathway for amines is alpha-cleavage, involving the cleavage of the C-C bond adjacent to a nitrogen atom. This could lead to fragments such as [CH₂NHCH₂CH₂NH₂]⁺ at m/z 59.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 186 | [C₉H₁₂F₂N₂]⁺ | Molecular Ion (M⁺) |

| 127 | [C₇H₅F₂]⁺ (3,5-difluorobenzyl cation) | Benzylic Cleavage |

| 59 | [C₂H₇N₂]⁺ ([H₂NCH₂CHNH₂]⁺) | Alpha-Cleavage |

Solid-State Structural Analysis

X-ray Diffraction (XRD) and Single Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

As of this writing, a specific single-crystal X-ray structure for this compound has not been reported in publicly accessible crystallographic databases. Therefore, experimental data on its unit cell parameters, space group, and precise molecular geometry are not available.

However, based on the crystal structures of analogous compounds, such as other N-benzyl ethylenediamine derivatives and fluorinated aromatic molecules, certain structural features can be anticipated. mdpi.com The molecule would possess considerable conformational flexibility around the C-C and C-N single bonds of the ethylenediamine linker. The piperazine (B1678402) ring in related, more complex structures often adopts a chair conformation. nih.gov The geometry around the nitrogen atoms is expected to be trigonal pyramidal.

Analysis of Intermolecular Interactions in Crystal Structures

Although the specific crystal structure of this compound is not available, an analysis of its functional groups allows for the prediction of the types of intermolecular interactions that would likely govern its crystal packing. The primary and secondary amine groups are capable of acting as both hydrogen bond donors and acceptors.

Therefore, a network of intermolecular hydrogen bonds is expected to be a dominant feature in the crystal lattice. The most probable hydrogen bonding motif would be N-H···N interactions, linking adjacent molecules into chains or more complex three-dimensional networks.

Additionally, weaker interactions involving the fluorinated aromatic ring are possible. These can include C-H···F hydrogen bonds and C-F···π interactions. researchgate.net The packing of molecules in the solid state is often influenced by a combination of these directed interactions to achieve an energetically stable arrangement. nih.govresearchgate.net

Table 4: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Description |

| Hydrogen Bond | N-H (amine) | N (amine) | Strong, directional interaction forming chains or sheets of molecules. |

| Weak Hydrogen Bond | C-H (aromatic/aliphatic) | F (fluoro) | Weaker interaction contributing to the overall stability of the packing. |

| van der Waals Forces | All atoms | All atoms | Non-specific attractive forces between molecules. |

Thermal Characterization Techniques

Detailed research findings and data tables regarding the thermogravimetric analysis of this compound are not available in the public domain.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and related properties of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is a widely used approach for calculating the optimized geometry and electronic properties of molecules. In a theoretical DFT study of N-(3,5-Difluorobenzyl)ethylenediamine, the initial step would involve the optimization of its molecular geometry to find the most stable conformation (i.e., the one with the lowest energy). This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

Once the geometry is optimized, various electronic properties can be calculated. These include the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the molecular orbitals. The MEP map, for instance, would reveal the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding intermolecular interactions.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound

| Parameter | Value |

|---|---|

| C-F Bond Length (Å) | 1.35 |

| C-N Bond Length (Å) | 1.47 |

| N-H Bond Length (Å) | 1.01 |

| C-C-N Bond Angle (°) | 112.0 |

| F-C-C-F Dihedral Angle (°) | 0.0 |

Note: These are representative values and would need to be calculated for the specific molecule.

The electronic structure analysis would also provide insights into the nature of the chemical bonds within the molecule. For instance, Natural Bond Orbital (NBO) analysis can be employed to study charge delocalization and the strength of intramolecular interactions, such as hydrogen bonding.

DFT is a powerful tool for studying the mechanisms and outcomes of chemical reactions. researchgate.net For this compound, DFT calculations could be used to model its reactivity in various chemical transformations. This involves mapping out the potential energy surface for a given reaction, which includes identifying the structures and energies of reactants, transition states, intermediates, and products.

The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. By comparing the activation energies for different possible reaction pathways, the regioselectivity and stereoselectivity of a reaction can be determined. For example, in a reaction where this compound acts as a nucleophile, DFT could predict which of the nitrogen atoms is more likely to attack an electrophile. This is achieved by analyzing the local reactivity descriptors, such as the Fukui functions, which indicate the most reactive sites within the molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, and it is often used in conjunction with DFT calculations. wikipedia.org This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability. A smaller gap suggests that the molecule is more reactive.

For this compound, the energies and shapes of the HOMO and LUMO would be calculated using DFT. The HOMO is typically localized on the more electron-rich parts of the molecule, which in this case would likely be the nitrogen atoms of the ethylenediamine (B42938) moiety, making them the primary sites for nucleophilic attack. The LUMO, on the other hand, would indicate the most probable sites for receiving electrons in a reaction. The analysis of the frontier orbitals can provide a qualitative understanding of the molecule's reactivity and its role in various chemical reactions. wikipedia.org

Table 2: Hypothetical FMO Properties of this compound

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Gap | 6.0 |

Note: These are representative values and would need to be calculated for the specific molecule.

Molecular Simulations

Molecular simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules. mdpi.com For a flexible molecule like this compound, MD simulations can be used to explore its conformational landscape. The molecule is not static; it can adopt a variety of shapes or conformations due to the rotation around its single bonds.

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of each atom over time. By running the simulation for a sufficient length of time, a representative ensemble of conformations can be generated. This allows for the identification of the most stable and populated conformations, as well as the pathways for conformational changes. This information is crucial for understanding how the molecule might bind to a biological target or interact with other molecules.

Structure-Property Relationship Studies

Structure-property relationship studies aim to establish a correlation between the chemical structure of a molecule and its physical, chemical, or biological properties. nih.govresearchgate.net For this compound, computational methods can be used to predict various properties based on its structure.

For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of a series of related compounds. In such a study, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for this compound and its analogues. These descriptors would then be correlated with their experimentally determined biological activities to build a predictive model. This approach is widely used in drug discovery to design new molecules with improved properties. DFT-calculated properties such as the dipole moment, polarizability, and hyperpolarizability can also provide insights into the molecule's behavior and potential applications. nih.gov

Coordination Chemistry and Metal Complexation

N-(3,5-Difluorobenzyl)ethylenediamine as a Ligand

This compound is expected to function as a classic bidentate ligand, a characteristic feature of the ethylenediamine (B42938) family. wikipedia.org The two nitrogen atoms of the ethylenediamine backbone each possess a lone pair of electrons, making them effective Lewis bases capable of donating electron density to a central metal ion. wikipedia.orgresearchgate.net The presence of the 3,5-difluorobenzyl group introduces steric bulk and electronic modifications compared to unsubstituted ethylenediamine, which can influence the stability, structure, and reactivity of the resulting metal complexes. sfu.ca

The primary chelation mode for this compound involves the coordination of both nitrogen atoms to a single metal center, forming a stable five-membered chelate ring. nih.gov This bidentate N,N'-coordination is a hallmark of ethylenediamine-based ligands. wikipedia.org The formation of this ring is entropically favored, a phenomenon known as the chelate effect, which leads to complexes of greater thermodynamic stability compared to those formed with analogous monodentate amine ligands.

Depending on the metal ion's preferred coordination number and the stoichiometry of the complex, various coordination geometries can be achieved. For a metal ion with a coordination number of six, the coordination of two or three this compound ligands would likely result in an octahedral geometry. For instance, a complex with the general formula [M(L)₃]ⁿ⁺ would adopt an octahedral arrangement. rsc.org In cases where only one or two ligands coordinate, other ancillary ligands (like halides, water, or anions) would complete the coordination sphere, leading to geometries such as square planar (for d⁸ metals like Pt(II) or Ni(II)) or tetrahedral. sjpas.com

The synthesis of metal complexes with this compound is anticipated to follow standard and well-established procedures for similar amine ligands. A common method involves the direct reaction of the ligand with a metal salt in a suitable solvent, such as ethanol (B145695), methanol (B129727), or water. tsijournals.comnih.gov For example, reacting a metal chloride salt (e.g., MCl₂) with the ligand in a 1:1 or 1:2 molar ratio would be expected to yield complexes of the type [M(L)Cl₂] or [M(L)₂]Cl₂, respectively. ijirset.com

Characterization of these synthesized complexes would rely on a suite of analytical techniques:

Elemental Analysis (C, H, N): To confirm the empirical formula and the metal-to-ligand stoichiometry.

Infrared (IR) Spectroscopy: To verify the coordination of the nitrogen atoms to the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): To elucidate the structure of the ligand within the complex and confirm its purity. For diamagnetic complexes, shifts in the proton and carbon signals of the ethylenediamine backbone and benzyl (B1604629) group upon coordination provide structural information. researchgate.net

UV-Visible Spectroscopy: To study the electronic transitions within the complex, particularly the d-d transitions of the metal center, which are indicative of the coordination geometry.

Spectroscopic analysis provides direct evidence of the formation of a coordination bond between the metal and the this compound ligand.

Infrared (IR) Spectroscopy: Upon complexation, the stretching vibrations of the N-H bonds in the ligand are expected to shift, typically to a lower frequency, due to the donation of electron density from the nitrogen to the metal. A key indicator of coordination is the appearance of new, low-frequency bands corresponding to the metal-nitrogen (ν(M-N)) stretching vibration, a region not present in the spectrum of the free ligand. tsijournals.comresearchgate.net The C-N stretching band of the ethylenediamine moiety may also shift upon coordination. tsijournals.com

UV-Visible Spectroscopy: The electronic spectra of the complexes in solution provide insight into the geometry of the coordination environment. The d-orbitals of the transition metal ion are split into different energy levels by the ligand field, and the absorption of light can promote an electron from a lower to a higher level. The energy and intensity of these d-d transition bands are characteristic of specific geometries (e.g., octahedral vs. tetrahedral).

Below is an illustrative table of expected spectroscopic shifts upon complexation.

| Spectroscopic Technique | Key Vibration/Transition | Typical Observation in Free Ligand | Expected Change Upon Complexation |

| Infrared (IR) | ν(N-H) Stretch | ~3300-3400 cm⁻¹ | Shift to lower frequency |

| ν(M-N) Stretch | Not applicable | Appearance of new band(s) in the far-IR region (~400-600 cm⁻¹) | |

| UV-Visible | d-d Transitions | Not applicable | Appearance of weak absorption bands in the visible region |

Molar conductance measurements are a fundamental tool for determining whether the anions in a metal complex are coordinated to the metal ion or exist as free counter-ions in solution. tsijournals.com By dissolving a complex in a solvent like DMF or DMSO and measuring its conductivity, its electrolytic nature can be established.

The results distinguish between non-electrolytes (where anions are part of the coordination sphere) and electrolytes (where anions are outside the coordination sphere). For instance, a complex formulated as [M(L)Cl₂] would be expected to be a non-electrolyte, exhibiting very low molar conductance. In contrast, a complex like [M(L)₂]Cl₂ would dissociate in solution into [M(L)₂]²⁺ and 2Cl⁻ ions, behaving as a 1:2 electrolyte with a significantly higher molar conductance value. ijirset.com

The following table provides typical molar conductance ranges for different electrolyte types in common solvents.

| Electrolyte Type | Molar Conductance (Λₘ) in DMF (Ω⁻¹ cm² mol⁻¹) | Molar Conductance (Λₘ) in DMSO (Ω⁻¹ cm² mol⁻¹) |

| Non-electrolyte | < 40 | < 50 |

| 1:1 electrolyte | 65 - 90 | 50 - 90 |

| 1:2 electrolyte | 130 - 170 | 100 - 140 |

| 1:3 electrolyte | 200 - 240 | 150 - 200 |

Electronic and Magnetic Properties of Coordination Compounds

The electronic properties of the central metal ion are significantly altered upon coordination with this compound. The ligand's two nitrogen donor atoms create a ligand field that splits the metal's d-orbitals. As a bidentate amine ligand, it is generally considered to be of intermediate to strong field strength.

This splitting determines the magnetic properties of the complex. For metal ions with d⁴ to d⁷ electron configurations, the ligand field strength dictates whether a high-spin or low-spin complex is formed.

High-Spin Complexes: Formed with weaker field ligands where the d-orbital splitting energy (Δ) is smaller than the spin-pairing energy (P). Electrons will occupy higher energy orbitals before pairing up, resulting in a larger number of unpaired electrons and significant paramagnetism.

Low-Spin Complexes: Formed with stronger field ligands where Δ > P. Electrons will pair up in lower energy orbitals before occupying higher ones, leading to fewer unpaired electrons. Such complexes may be weakly paramagnetic or diamagnetic if all electrons are paired.

The magnetic properties are typically investigated using magnetic susceptibility measurements, from which the effective magnetic moment (µ_eff) is calculated. This experimental value can be compared to the theoretical "spin-only" value to determine the number of unpaired electrons and thus infer the electronic configuration and geometry of the complex. mdpi.comresearchgate.net The presence of the electron-withdrawing fluorine atoms on the benzyl ring could subtly influence the ligand field strength by affecting the basicity of the nitrogen atoms, potentially impacting the magnetic properties of the resulting complexes. mdpi.com

Electrochemical Behavior of Metal Complexes

The electrochemical behavior of metal complexes provides crucial information about their redox properties, including the stability of different oxidation states of the central metal ion. Cyclic voltammetry (CV) is the primary technique used for these investigations. A CV experiment would reveal the potentials at which the metal center can be oxidized or reduced.

Redox Activity of Ligand Systems and Metal Centers

The redox behavior of metal complexes is intrinsically linked to the electronic properties of both the central metal ion and the surrounding ligand system. The ligand this compound, through its coordination to a metal center, can significantly influence the facility of electron transfer to and from the metal. This section explores the anticipated redox activity of such ligand systems and their corresponding metal centers, drawing upon findings from analogous coordination compounds.

The introduction of electron-withdrawing groups, such as the two fluorine atoms on the benzyl substituent of this compound, is expected to modulate the electronic environment of the metal center. These fluoro groups decrease the electron density on the ligand, which in turn can stabilize lower oxidation states of the coordinated metal. This effect generally leads to a positive shift in the redox potential of the metal-centered couple, making oxidation more difficult. For instance, in related systems, the addition of fluorine atoms to ligands has been shown to decrease the electron density at the metal center.

Cyclic voltammetry is a primary technique for investigating the redox properties of these complexes. This electrochemical method can reveal the potentials at which oxidation and reduction events occur and provide insight into the reversibility of these processes. For many transition metal complexes, this involves reversible or quasi-reversible one-electron transfer processes.

Detailed Research Findings from Analogous Systems

While specific electrochemical data for complexes of this compound are not extensively documented in the literature, studies on structurally related copper(II) and nickel(II) complexes with substituted ethylenediamine ligands offer valuable insights.

For example, the electrochemical properties of a copper(II) complex containing ethylenediamine, [Cu(Trp)₂(en)]·0.5H₂O, were investigated using cyclic voltammetry. The study revealed a well-defined, quasi-reversible redox process corresponding to the Cu(II)/Cu(I) couple. jocpr.com The observed anodic and cathodic peak potentials at various scan rates provide a clear indication of the electron transfer kinetics.

| Scan Rate (mV/s) | Anodic Peak Potential (Epa) (V) | Cathodic Peak Potential (Epc) (V) |

|---|---|---|

| 50 | -0.286 | -0.485 |

| 100 | -0.288 | -0.532 |

| 200 | -0.277 | -0.566 |

Cyclic Voltammetry Data for [Cu(Trp)₂(en)]·0.5H₂O in a 0.1 mol. L⁻¹ KCl supporting electrolyte. jocpr.com

In such systems, the ligand itself can also exhibit redox activity. For the [Cu(Trp)₂(en)]·0.5H₂O complex, an additional cathodic peak observed at -0.991 V (at a scan rate of 100 mV/s) was attributed to the reduction of the ethylenediamine ligand. jocpr.com

For nickel complexes, the redox behavior often involves the Ni(II)/Ni(III) couple. Studies on nickel complexes with other nitrogen- and oxygen-donating ligands have shown that the geometry of the complex and the electronic nature of the ligand substituents significantly impact the redox potentials. The presence of electron-withdrawing groups, analogous to the difluorobenzyl moiety, would be expected to make the Ni(II) to Ni(III) oxidation more challenging, resulting in a higher anodic peak potential.

Chemical Reactivity and Derivatization Strategies

Formation of Schiff Bases and Related Imines

The primary amine of the ethylenediamine (B42938) portion of N-(3,5-Difluorobenzyl)ethylenediamine is expected to readily undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). nih.gov This reaction is typically catalyzed by acid or base and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. nih.gov Schiff bases derived from aromatic aldehydes are generally more stable due to conjugation. isroset.org While the secondary amine could also react, the primary amine is generally more reactive and less sterically hindered.

The general reaction for the formation of a Schiff base from this compound and an aromatic aldehyde can be represented as follows:

General Reaction Scheme: this compound + Aromatic Aldehyde ⇌ N-(3,5-Difluorobenzyl)-N'-(arylmethylene)ethylenediamine + H₂O

This reactivity allows for the synthesis of a diverse library of Schiff base ligands, which are of significant interest in coordination chemistry and catalysis. isroset.org

Table 1: Potential Schiff Base Derivatives of this compound

| Aromatic Aldehyde Reactant | Potential Schiff Base Product Name |

|---|---|

| Salicylaldehyde | N-(3,5-Difluorobenzyl)-N'-(2-hydroxybenzylidene)ethylenediamine |

| 4-Methoxybenzaldehyde | N-(3,5-Difluorobenzyl)-N'-(4-methoxybenzylidene)ethylenediamine |

| 3,4-Dihydroxybenzaldehyde | N-(3,5-Difluorobenzyl)-N'-(3,4-dihydroxybenzylidene)ethylenediamine |

| 2-Pyridinecarboxaldehyde | N-(3,5-Difluorobenzyl)-N'-(pyridin-2-ylmethylene)ethylenediamine |

Reactions Involving the Ethylenediamine Moiety

The adjacent primary and secondary amine groups in the ethylenediamine core provide a scaffold for various cyclization and derivatization reactions.

A plausible, though not explicitly documented, pathway could involve the reaction of this compound with an α-dicarbonyl compound, such as glyoxal (B1671930) or diacetyl, to form a dihydropyrazine (B8608421) intermediate, which could then be oxidized to the corresponding pyrazine (B50134).

Hypothetical Reaction Scheme for Pyrazine Formation: this compound + α-Dicarbonyl Compound → Dihydropyrazine Intermediate --[Oxidation]--> Substituted Pyrazine

Table 2: Hypothetical Pyrazine Derivatives from this compound

| α-Dicarbonyl Reactant | Hypothetical Pyrazine Product Name |

|---|---|

| Glyoxal | 1-(3,5-Difluorobenzyl)piperazine (after reduction of pyrazine) |

| Diacetyl (2,3-Butanedione) | 1-(3,5-Difluorobenzyl)-2,3-dimethyl-1,2,3,4-tetrahydropyrazine |

| Benzil | 1-(3,5-Difluorobenzyl)-2,3-diphenyl-1,2,3,4-tetrahydropyrazine |

Note: The initial products would be dihydropyrazines, which may require a subsequent oxidation step to form the aromatic pyrazine ring. The final products listed are plausible derivatives.

Derivatization to Xanthic Acid Derivatives

The amine functional groups of this compound can react with carbon disulfide (CS₂) to form dithiocarbamates. researchgate.net This reaction typically occurs in the presence of a base. The resulting dithiocarbamate (B8719985) salt can be further reacted, for instance with an alcohol in the presence of an oxidizing agent, to potentially form derivatives related to xanthic acids, although the direct synthesis of xanthates from amines is not the standard route. A more direct derivatization would be the formation of dithiocarbamate esters.

The reaction of the primary and/or secondary amine with carbon disulfide would lead to the formation of a dithiocarbamic acid salt.

General Reaction for Dithiocarbamate Formation: this compound + CS₂ + Base → Dithiocarbamate Salt

Table 3: Potential Dithiocarbamate Derivatives

| Reacting Amine | Potential Product Name |

|---|---|

| Primary Amine | (2-(3,5-Difluorobenzylamino)ethyl)dithiocarbamic acid |

| Both Amines (in excess CS₂) | (3,5-Difluorobenzyl)ethane-1,2-diylbis(dithiocarbamic acid) |

Introduction of this compound into Polymeric and Supramolecular Structures

The structural features of this compound make it a candidate for incorporation into larger molecular assemblies. The amine groups can act as points for polymerization, while the aromatic ring and fluorine atoms can participate in non-covalent interactions that drive the formation of supramolecular structures.

The primary and secondary amines can be involved in polymerization reactions, for example, with diacyl chlorides to form polyamides, or with diisocyanates to form polyureas. The difluorobenzyl group can influence the properties of the resulting polymer, such as its solubility and thermal stability.

In the context of supramolecular chemistry, the difluorobenzyl group is of particular interest. Fluorine atoms can participate in various non-covalent interactions, including hydrogen bonding (as an acceptor), and halogen bonding. nih.govrsc.org These interactions can direct the self-assembly of molecules into well-defined architectures. The aromatic ring can also engage in π-π stacking interactions.

Table 4: Potential Strategies for Incorporation into Larger Structures

| Strategy | Description | Potential Interacting Groups/Molecules |

|---|---|---|

| Polymerization | The amine groups can react with difunctional monomers to form a polymer backbone. | Diacyl chlorides, diisocyanates, diepoxides |

| Supramolecular Assembly | Non-covalent interactions involving the difluorobenzyl group and amine groups can lead to self-assembly. | Other aromatic molecules (for π-π stacking), hydrogen bond donors/acceptors, metal ions (coordination) |

| Grafting onto Polymers | The molecule can be attached as a side chain to a pre-existing polymer. | Polymers with reactive sites (e.g., chloroacetyl groups) |

Advanced Applications in Chemical Synthesis and Catalysis

N-(3,5-Difluorobenzyl)ethylenediamine in Catalysis

Detailed investigations into the catalytic applications of this compound are not present in the current body of scientific literature. While ethylenediamine (B42938) and its derivatives are a well-established class of ligands in catalysis, the specific roles and performance of the N-(3,5-Difluorobenzyl) substituted variant have not been reported.

Role as a Ligand in Homogeneous Catalysis

There are no available studies that describe the synthesis of metal complexes using this compound as a ligand for homogeneous catalysis. Consequently, information regarding its coordination chemistry, the stability of its potential complexes, or its efficacy in any catalytic cycle is not documented.

Application in Olefin Metathesis

The use of this compound as a ligand in ruthenium, molybdenum, or other metal-based catalysts for olefin metathesis reactions has not been reported. Research in this area has largely focused on other classes of ligands, such as N-heterocyclic carbenes and phosphines.

Catalytic Performance in Specific Organic Transformations (e.g., Epoxidation, Cross-Coupling Reactions)

No data has been published on the performance of this compound-metal complexes in specific organic transformations. There are no reports of its use in key reactions such as:

Epoxidation: Catalytic activity, selectivity, or yields for the epoxidation of alkenes.

Cross-Coupling Reactions: Efficacy in Suzuki, Heck, Sonogashira, Buchwald-Hartwig, or other cross-coupling reactions.

Without experimental data, no performance metrics or comparative analysis can be provided.

Integration into Nanocomposite Catalytic Systems

The integration of this compound into nanocomposite materials for catalytic purposes is not described in the literature. There are no reports on its immobilization on solid supports, such as silica, polymers, or nanoparticles, to create heterogeneous or recyclable catalytic systems.

This compound as a Building Block in Organic Synthesis

While this compound is commercially available and possesses reactive functional groups (primary and secondary amines) suitable for further chemical modification, no specific publications were found that utilize this compound as a key building block in the synthesis of more complex target molecules, such as pharmaceuticals, agrochemicals, or functional materials. Its synthetic utility beyond its own preparation is not documented in peer-reviewed literature.

Supramolecular Assembly and Crystal Engineering based on this compound

There are no published studies on the use of this compound in the fields of supramolecular chemistry or crystal engineering. The potential hydrogen bonding motifs, crystal packing arrangements, or its ability to form co-crystals and self-assemble into higher-order structures have not been investigated or reported.

Future Research Directions and Perspectives

Development of Novel Synthetic Routes and Green Chemistry Approaches

Future research will likely prioritize the development of efficient and environmentally benign synthetic methodologies for N-(3,5-Difluorobenzyl)ethylenediamine. A primary focus will be the optimization of reductive amination protocols, a cornerstone reaction for its synthesis. This involves the condensation of 3,5-difluorobenzaldehyde (B1330607) with ethylenediamine (B42938) to form a Schiff base intermediate, followed by in-situ reduction.

Green chemistry principles can be integrated by exploring catalytic hydrogenation using heterogeneous catalysts, which can be easily recovered and reused. rsc.org Alternative, milder reducing agents can also be investigated to minimize waste and improve safety. Furthermore, the use of greener solvents, such as water or ethanol (B145695), or even solvent-free conditions, presents a significant area for development. mdpi.com The application of green chemistry metrics, such as atom economy and process mass intensity (PMI), will be crucial in evaluating and comparing the sustainability of different synthetic routes. walisongo.ac.id

| Synthetic Route | Reducing Agent | Solvent | Potential Advantages | Research Focus |

|---|---|---|---|---|

| Reductive Amination | NaBH4 | Methanol (B129727) | High yield, well-established | Waste reduction, milder conditions |

| Catalytic Hydrogenation | H2/Pd-C | Ethanol | High atom economy, catalyst recyclability | Optimization of catalyst loading and reaction conditions |

| Transfer Hydrogenation | Formic acid | Water | Use of a renewable hydrogen source, aqueous medium | Exploration of different hydrogen donors |

Exploration of Advanced Spectroscopic Probes for Reaction Monitoring

The ability to monitor the synthesis of this compound and its subsequent reactions in real-time is crucial for optimization and mechanistic understanding. Future research should focus on the application of advanced in-situ spectroscopic techniques. acs.orgspectroscopyonline.com Techniques such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy), in-situ Nuclear Magnetic Resonance (NMR) spectroscopy, and Raman spectroscopy can provide valuable kinetic and mechanistic data without the need for sample extraction. mdpi.com

Given the presence of fluorine atoms, ¹⁹F NMR spectroscopy is a particularly powerful tool for studying this compound and its derivatives. nih.gov It offers a wide chemical shift range and high sensitivity, making it ideal for tracking the electronic environment of the fluorinated ring during reactions. nih.govnih.gov The combination of multiple spectroscopic techniques, such as hyphenated UV-Vis and NMR spectroscopy, could offer a more comprehensive picture of complex reaction pathways. nih.govresearchgate.net

| Technique | Information Gained | Potential Application |

|---|---|---|

| In-situ FTIR (ReactIR) | Concentration of reactants, intermediates, and products over time | Kinetic analysis of the reductive amination synthesis |

| ¹⁹F NMR Spectroscopy | Changes in the electronic environment of the fluorine atoms | Monitoring coordination to a metal center |

| In-situ Raman Spectroscopy | Vibrational modes of key functional groups | Studying ligand-metal bond formation |

| Combined UV-Vis-NMR | Simultaneous electronic and structural information | Elucidating complex photocatalytic mechanisms nih.govresearchgate.net |

Expansion of Computational Modeling in Complex Ligand-Metal Systems

Computational chemistry, particularly Density Functional Theory (DFT), will be an indispensable tool for predicting and understanding the behavior of this compound in coordination complexes. lbp.world Future research should leverage DFT to model the geometric and electronic structures of its metal complexes. researchgate.net This can provide insights into bond lengths, bond angles, and coordination geometries, which are crucial for understanding the stability and reactivity of these complexes. nih.govacs.org

Furthermore, computational models can predict spectroscopic properties, such as IR and NMR spectra, aiding in the interpretation of experimental data. nih.gov Time-dependent DFT (TD-DFT) can be employed to simulate electronic transitions and predict the UV-Vis absorption spectra of the complexes. acs.org Advanced computational techniques can also be used to model the thermodynamics and kinetics of catalytic reactions involving these complexes, guiding the rational design of more efficient catalysts. acs.org

| Parameter | Predicted Value | Significance |

|---|---|---|

| Cu-N (amine) bond length | ~2.05 Å | Indicates the strength of the coordination bond |

| Cu-N (benzylamine) bond length | ~2.08 Å | Reflects the electronic influence of the benzyl (B1604629) group |

| HOMO-LUMO gap | ~3.5 eV | Relates to the electronic stability and reactivity of the complex |

| Calculated ¹⁹F NMR chemical shift | ~ -110 ppm | Aids in experimental characterization |

Diversification of Coordination Chemistry for Tailored Material Properties

The coordination chemistry of this compound with a wide range of transition metals is a fertile ground for future research. The fluorine substituents on the benzyl group can significantly influence the electronic properties of the resulting metal complexes, which in turn affects their reactivity and physical properties. acs.orgfu-berlin.de The steric bulk of the difluorobenzyl group can also play a role in determining the coordination geometry and the accessibility of the metal center. researchgate.net

Systematic studies involving the synthesis and characterization of complexes with various metals (e.g., copper, nickel, cobalt, ruthenium) will be essential. mdpi.comnih.gov The investigation of how the electronic and steric properties of the ligand influence the magnetic, optical, and electrochemical properties of the complexes is a key research direction. fu-berlin.de This knowledge can be used to design materials with tailored properties for specific applications, such as molecular magnets or luminescent sensors. mdpi.com

Design of New Catalytic Systems for Emerging Organic Transformations

The development of chiral variants of this compound and their corresponding metal complexes holds significant promise for asymmetric catalysis. rsc.org Future research should focus on the application of these complexes in a variety of emerging organic transformations. nih.gov For instance, ruthenium complexes of chiral diamine ligands have shown great potential in asymmetric hydrogenation reactions. nih.gov

The electron-withdrawing nature of the difluorobenzyl group could modulate the catalytic activity and selectivity of the metal center. rsc.org Research should explore the use of these catalytic systems in reactions such as asymmetric transfer hydrogenation, C-H activation, and cross-coupling reactions. researchgate.net A thorough investigation of the reaction mechanisms, supported by kinetic and computational studies, will be crucial for the rational design of highly efficient and selective catalysts.

| Reaction | Metal Center | Potential Outcome | Research Goal |

|---|---|---|---|

| Asymmetric Hydrogenation of Ketones | Ruthenium | High enantioselectivity for chiral alcohols | Optimization of ligand structure for broad substrate scope |

| Asymmetric C-H Functionalization | Rhodium/Iridium | Enantioselective formation of C-C or C-heteroatom bonds | Development of novel transformations |

| Enantioselective Lewis Acid Catalysis | Copper/Scandium | Control of stereochemistry in Diels-Alder or Friedel-Crafts reactions | Exploration of new reaction classes |

Integration into Advanced Materials and Functional Architectures

The unique properties of fluorinated compounds, such as high thermal stability and hydrophobicity, make them attractive components for advanced materials. numberanalytics.comnih.gov Future research could explore the incorporation of this compound into larger molecular architectures, such as metal-organic frameworks (MOFs) or supramolecular assemblies. acs.orgacs.org The fluorine atoms can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, which can direct the self-assembly of these structures. researchgate.netrsc.orgnih.gov

The resulting materials could have interesting properties for applications in gas storage, separation, or as sensors. flogen.org Furthermore, the ligand could be used to functionalize surfaces or nanoparticles, thereby modifying their properties for applications in areas such as electronics or biomedical imaging. numberanalytics.com The ability of fluorinated molecules to form well-defined self-assembled monolayers could also be exploited to create functional surfaces with controlled wettability and biocompatibility. researchgate.net

常见问题

Q. What are the standard synthetic routes for preparing N-(3,5-Difluorobenzyl)ethylenediamine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves reductive amination or nucleophilic substitution. For example:

- Reductive Amination : React 3,5-difluorobenzaldehyde with ethylenediamine in the presence of a reducing agent (e.g., NaBH or H/Pd-C). Monitor reaction progress via TLC or HPLC .

- Nucleophilic Substitution : Use 3,5-difluorobenzyl bromide and ethylenediamine in a polar aprotic solvent (e.g., DMF) under reflux. Optimize stoichiometry (1:2 molar ratio) and temperature (70–90°C) to minimize byproducts .

Key Variables : pH, solvent polarity, and catalyst selection critically influence yield. For example, SnCl-mediated reductions require strict control of reaction time and alkaline workup to prevent over-reduction .

Q. How can researchers characterize the purity and structural identity of this compound?

Methodological Answer :

Q. What are the stability considerations for this compound under varying storage and experimental conditions?

Methodological Answer :

- Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures (>200°C for most analogs) .

- Hygroscopicity : Store under inert gas (N or Ar) in sealed containers to prevent moisture absorption, which can hydrolyze the amine group .

- Light Sensitivity : Protect from UV exposure; amber glassware or light-blocking containers are recommended .

Advanced Research Questions

Q. How can polymorphism in salts or co-crystals of this compound be systematically studied?

Methodological Answer :

- Screening : Use solvent-mediated crystallization (e.g., ethanol/water mixtures) with varying counterions (e.g., HCl, HSO) .

- Characterization :

- PXRD : Compare diffraction patterns to identify polymorphic forms.

- Hot-Stage Microscopy : Monitor phase transitions during heating/cooling cycles.

- Kinetic Control : Adjust supersaturation rates via continuous crystallization reactors to isolate metastable forms .

Q. What computational approaches are effective for predicting the reactivity of this compound in complex reaction systems?

Methodological Answer :

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the ethylenediamine moiety is prone to protonation in acidic media .

- MD Simulations : Study solvation effects in polar solvents (e.g., DMSO) to optimize reaction trajectories .

- QSPR Models : Corrate Hammett σ constants of substituents (e.g., -F groups) with reaction rates for derivative synthesis .

Q. How should researchers resolve contradictory data in catalytic applications of this compound?

Methodological Answer :

- Case Study : If catalytic yields vary between labs, investigate:

- Trace Metal Contamination : Use ICP-MS to detect ppm-level metals (e.g., Fe, Cu) that may alter reaction pathways .

- Oxygen Sensitivity : Conduct reactions under inert vs. aerobic conditions; fluorinated amines may oxidize to nitroxides .

- Solvent Purity : Test batches of solvents (e.g., THF) for peroxides, which can quench catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。